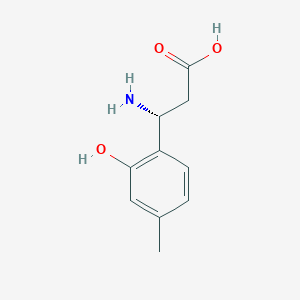(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC17487986
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | VLXPFXNUEXUCAP-MRVPVSSYSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C(CC(=O)O)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a propanoic acid backbone with an amino group at the β-carbon (C3) and a 2-hydroxy-4-methylphenyl substituent. Its IUPAC name, (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, reflects the stereochemistry (R-configuration) and substitution pattern. Key features include:
-
Molecular Formula:
-
Molecular Weight: 209.24 g/mol (calculated from PubChem data for analogous compounds )
-
Stereochemistry: The R-configuration at C3 confers chirality, influencing biological activity and synthetic routes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 209.24 g/mol | PubChem |
| Melting Point | Not reported | - |
| Solubility | Moderate in polar solvents | Patent |
Spectral Signatures
While direct spectral data for this compound are scarce, analogous β-amino acids exhibit characteristic NMR and IR profiles:
-
NMR: Peaks for aromatic protons (δ 6.5–7.2 ppm), hydroxyl (δ 5.0–5.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .
-
IR: Stretching vibrations for -OH (3200–3600 cm), -COOH (1700–1750 cm), and -NH (3300–3500 cm) .
Synthesis and Biocatalytic Production
Chemical Synthesis Pathways
Synthetic routes to β-hydroxy-α-amino acids often involve aldol condensation or enzymatic catalysis. For (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, potential methods include:
Aldolase-Catalyzed Asymmetric Synthesis
Engineered aldolases, as described in patent WO2018219107A1 , enable stereoselective formation of β-hydroxy-α-amino acids. For example:
-
Substrates: Glycine and 2-hydroxy-4-methylbenzaldehyde.
-
Reaction: Aldol addition under mild conditions (pH 7–9, 25–40°C) yields the target compound with >90% diastereomeric excess .
-
Advantages: Avoids harsh reagents (e.g., strong acids/bases) and simplifies purification .
Protection-Deprotection Strategies
Patent WO2004043905A1 outlines methods for synthesizing protected amino acid derivatives:
-
Amino Protection: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
-
Hydroxyl Protection: Methyl or acetyl esters.
-
Deprotection: Acidic (HCl/dioxane) or catalytic hydrogenation conditions .
Pharmacological and Industrial Applications
Biocatalytic Relevance
Engineered aldolases (e.g., from Pseudomonas spp.) enable scalable production of chiral β-amino acids, reducing reliance on racemic resolutions .
Analytical and Purification Techniques
Chromatographic Methods
-
HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve enantiomers .
-
Chiral CE: Capillary electrophoresis with cyclodextrin additives achieves baseline separation .
Crystallography
Single-crystal X-ray diffraction confirms stereochemistry. For analogous compounds, space group P222 with Z = 4 is common .
Challenges and Future Directions
Emerging Solutions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume